molecular formula C19H18N4O2 B2375484 N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline CAS No. 1424495-48-6

N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline

Cat. No.: B2375484
CAS No.: 1424495-48-6
M. Wt: 334.379
InChI Key: BJBPNNXJBWQZBE-UHFFFAOYSA-N
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Description

N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN), an ethyl group (–C2H5), and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the oxadiazole ring are particularly reactive sites. Common reagents used in these reactions include triethylamine, phenacyl bromide, and other bidentate reagents . Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals . In biology, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, it has applications in the field of materials science, where it is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline involves its interaction with specific molecular targets and pathways. The cyano group and the oxadiazole ring play crucial roles in its biological activity. These functional groups can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline can be compared with other cyanoacetamide derivatives and oxadiazole-containing compounds. Similar compounds include N-cyanoacetamides and other oxadiazole derivatives, which also exhibit diverse biological activities

Properties

IUPAC Name

(3-ethylphenyl)-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-14-7-6-8-15(11-14)23(13-20)12-18-21-22-19(25-18)16-9-4-5-10-17(16)24-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPNNXJBWQZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC=CC=C3OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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